Phosphine, methylene[2,4,6-tris(1,1-dimethylethyl)phenyl]-
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Overview
Description
Phosphine, methylene[2,4,6-tris(1,1-dimethylethyl)phenyl]- is a dialkylbiaryl phosphine ligand. It is widely used in palladium-catalyzed cross-coupling reactions, which are essential in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, methylene[2,4,6-tris(1,1-dimethylethyl)phenyl]- typically involves the reaction of corresponding chlorophosphines with Grignard reagents or organolithium compounds . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent oxidation and hydrolysis of the reactive intermediates .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Phosphine, methylene[2,4,6-tris(1,1-dimethylethyl)phenyl]- undergoes various types of reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Common reagents used with this compound include palladium catalysts and bases such as potassium carbonate or sodium tert-butoxide . The reactions are typically carried out under inert atmospheres to prevent oxidation .
Major Products
The major products formed from these reactions are often complex organic molecules used in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Phosphine, methylene[2,4,6-tris(1,1-dimethylethyl)phenyl]- is used extensively in scientific research due to its versatility and efficiency in catalysis . Some applications include:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It aids in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism by which phosphine, methylene[2,4,6-tris(1,1-dimethylethyl)phenyl]- exerts its effects involves the formation of a complex with palladium catalysts. This complex facilitates the transfer of groups between molecules, enabling the formation of new bonds . The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
Phosphine, methylene[2,4,6-tris(1,1-dimethylethyl)phenyl]- is unique due to its high reactivity and stability under various reaction conditions. It promotes cross-coupling reactions more efficiently compared to other catalytic systems .
Properties
CAS No. |
84114-18-1 |
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Molecular Formula |
C19H31P |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
methylidene-(2,4,6-tritert-butylphenyl)phosphane |
InChI |
InChI=1S/C19H31P/c1-17(2,3)13-11-14(18(4,5)6)16(20-10)15(12-13)19(7,8)9/h11-12H,10H2,1-9H3 |
InChI Key |
OVMBKTHBFDOVOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P=C)C(C)(C)C |
Origin of Product |
United States |
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